molecular formula C7H16Cl2N4O B7970789 (5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amine dihydrochloride hydrate

(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amine dihydrochloride hydrate

Cat. No.: B7970789
M. Wt: 243.13 g/mol
InChI Key: VMKHCGHTFBUNDF-UHFFFAOYSA-N
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Description

This compound is a bicyclic heterocyclic molecule featuring a triazole fused to a partially hydrogenated pyridine ring (tetrahydro[1,2,4]triazolo[4,3-a]pyridine). The 3-position of the triazole is substituted with a methylamine group, and the molecule exists as a dihydrochloride hydrate. The dihydrochloride salt enhances aqueous solubility, while the hydrate form indicates crystalline water incorporation, which may influence stability and hygroscopicity .

Key structural features:

  • Core: Tetrahydrotriazolopyridine (5,6,7,8-tetrahydro).
  • Substituent: Methylamine at the 3-position.
  • Salt form: Dihydrochloride.
  • Hydration: Contains water in the crystal lattice.

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH.H2O/c8-5-7-10-9-6-3-1-2-4-11(6)7;;;/h1-5,8H2;2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKHCGHTFBUNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2CN)C1.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amine dihydrochloride hydrate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C₆H₈Cl₂N₄
  • Molecular Weight : 228.06 g/mol
  • CAS Number : 762240-92-6

The structure features a triazolo-pyridine framework which is known for its biological relevance. The presence of the tetrahydro and amine functionalities enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyridines exhibit significant antimicrobial properties. For instance:

  • Activity against Bacteria : Compounds similar to (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amine have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • Mechanism : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antiviral Properties

Studies have demonstrated that triazolo derivatives possess antiviral activity. They inhibit viral replication by targeting specific enzymes involved in the viral life cycle:

  • Inhibition of Viral Enzymes : These compounds have been shown to inhibit proteases and polymerases critical for viral replication .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity:

  • Cell Proliferation Inhibition : Preliminary studies indicate that (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amine can inhibit the proliferation of cancer cell lines through apoptosis induction .
  • Targeting Signaling Pathways : It may modulate key signaling pathways such as MAPK and PI3K/Akt which are involved in cancer cell survival and proliferation .

Neuroprotective Effects

Recent research highlights the neuroprotective properties of triazolo-pyridine derivatives:

  • Glutamate Modulation : These compounds can influence glutamate levels in the brain, which is crucial for treating neurological disorders such as Alzheimer's disease .
  • Oxidative Stress Reduction : They also exhibit antioxidant properties that help mitigate oxidative stress-induced neuronal damage .

Case Studies and Research Findings

StudyFindings
Study 1Investigated the antimicrobial activity against Pseudomonas aeruginosa, showing significant inhibition at low concentrations .
Study 2Evaluated anticancer effects on breast cancer cell lines; results indicated a dose-dependent decrease in cell viability .
Study 3Assessed neuroprotective effects in rodent models of ischemia; demonstrated reduced neuronal death and improved functional outcomes .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex triazole-pyridine structure which contributes to its biological activity. The molecular formula is C6H10Cl2N4C_6H_{10}Cl_2N_4, and it typically appears as a white to light yellow powder. The melting point is around 264 °C (decomposed) and it is soluble in methanol .

Antimicrobial Activity

Research has indicated that compounds with similar triazole structures exhibit significant antimicrobial properties. Studies have shown that the incorporation of the triazolo moiety can enhance the activity against various bacterial strains. For instance, derivatives of tetrahydrotriazoles have been tested for their effectiveness against resistant strains of bacteria, showing promising results in inhibiting growth at low concentrations .

Anticancer Properties

The triazole ring system has been linked to anticancer activity. Compounds containing this structure have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .

CNS Activity

There is growing interest in the central nervous system (CNS) effects of triazole-containing compounds. Some studies suggest that these compounds may possess neuroprotective properties and could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preclinical trials have indicated that they may enhance cognitive functions and reduce neuroinflammation .

Case Study 1: Antimicrobial Testing

A study published in the Journal of Medicinal Chemistry evaluated various tetrahydrotriazole derivatives for antimicrobial activity. The results indicated that specific modifications to the triazole ring significantly enhanced antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The lead compound demonstrated an MIC (Minimum Inhibitory Concentration) value lower than those of existing antibiotics .

Case Study 2: Anticancer Efficacy

In a recent study published in Cancer Research, a series of tetrahydrotriazolo derivatives were synthesized and tested against multiple cancer cell lines including breast and lung cancer cells. The most active compound showed IC50 values in the nanomolar range and was found to activate apoptotic pathways through caspase activation assays. This suggests a mechanism that could be exploited for therapeutic purposes .

Case Study 3: Neuroprotective Effects

A research team investigated the neuroprotective effects of a tetrahydrotriazole derivative in an animal model of Parkinson’s disease. The compound was administered to mice subjected to neurotoxin-induced damage. Behavioral tests showed improved motor function and reduced neuroinflammation markers compared to controls, indicating potential for use in CNS disorders .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural similarities with the target molecule but differ in substituent placement, ring saturation, or salt forms (Table 1):

Table 1: Comparative Analysis of Structural Analogues
Compound Name (CAS) Core Structure Substituent Position/Group Salt Form Molecular Formula Key Differences
Target Compound 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine 3-(Methylamine) Dihydrochloride hydrate C₇H₁₂N₄·2HCl·H₂O* Reference compound
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride (2140305-34-4) 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine 6-Amine Hemihydrochloride C₆H₁₁N₅·HCl Amine at 6-position; half HCl content
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanamine (1375474-67-1) 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine 6-(Methanamine) Free base C₇H₁₂N₄ No salt; methanamine at 6-position
{6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride (1909306-24-6) Non-hydrogenated [1,2,4]triazolo[4,3-a]pyridine 3-(Methanamine), 6-Methyl Dihydrochloride C₈H₁₀N₄·2HCl Non-hydrogenated core; methyl at 6-position
1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride (1177299-79-4) Non-hydrogenated [1,2,4]triazolo[4,3-a]pyridine 3-(Ethylamine), 8-Cl, 6-CF₃ Hydrochloride C₉H₉Cl₂F₃N₄ Bulky substituents (Cl, CF₃); ethylamine chain
1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-4-amine hydrochloride (1431967-69-9) 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine 3-(Methylpyrazole-4-amine) Hydrochloride C₁₁H₁₆N₆·HCl 7-membered azepine core; pyrazole substituent

Key Comparative Insights

Core Saturation: The target compound’s tetrahydro-pyridine ring enhances solubility compared to non-hydrogenated analogs (e.g., 1909306-24-6) .

Substituent Effects: Position: Amine placement (3- vs. 6-position) impacts electronic distribution and steric interactions. For example, 1375474-67-1’s 6-methanamine may reduce steric hindrance compared to the target’s 3-substituent .

Salt and Hydration :

  • Dihydrochloride salts (target compound, 1909306-24-6) offer higher solubility than hemihydrochloride (2140305-34-4) or free bases .
  • The hydrate form in the target compound may improve crystalline stability but requires controlled storage to prevent deliquescence .

Pharmacological and Industrial Relevance

  • Target Compound : Likely optimized for balanced solubility and stability, making it suitable for pharmaceutical intermediates or bioactive molecule development.
  • Non-Hydrogenated Analogs (e.g., 1909306-24-6): May exhibit higher metabolic stability due to aromaticity but lower solubility .
  • Bulky Substituent Derivatives (e.g., 1177299-79-4): Potential candidates for targeting hydrophobic enzyme pockets .

Preparation Methods

Hydrazine-Mediated Cyclization

The triazolo[4,3-a]pyridine scaffold is classically synthesized via cyclocondensation of hydrazine derivatives with electrophilic pyridine precursors. In a representative approach, 2-hydrazinyl-5,6,7,8-tetrahydro-pyridine undergoes cyclization with chloroacetyl chloride to form the triazolo ring. Key steps include:

  • Reaction Conditions : Chloroacetyl chloride (1.2 eq) is added dropwise to 2-hydrazinyl-tetrahydro-pyridine in dichloromethane at 0°C, followed by stirring at room temperature for 12 hours.

  • Intermediate Isolation : The chloromethyl intermediate is treated with phosphoryl chloride (POCl₃) at reflux to yield 3-chloromethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyridine.

[3+2] Cycloaddition with Hydroxylamine Sulfonic Acid

Alternative cyclization strategies employ hydroxylamine sulfonic acid to form the triazole ring. As demonstrated in patent CN113416188A, 2-amino-tetrahydro-pyridine derivatives react with 1,1-dimethoxy-N,N-dimethylethylamine under p-toluenesulfonic acid catalysis, followed by cyclization with hydroxylamine sulfonic acid in pyridine.

  • Yield Optimization : Molar ratios of 1:1.5 (pyridine derivative to hydroxylamine sulfonic acid) at 0°C→25°C achieve 81–85% yields.

Introduction of the Methylamine Group

Nucleophilic Displacement of Chloromethyl Intermediate

The chloromethyl-triazolo-pyridine intermediate undergoes nucleophilic amination with methylamine.

  • Procedure : Methylamine (2.0 eq) in ethanol is refluxed with 3-chloromethyl-triazolo-pyridine for 6 hours, yielding (5,6,7,8-tetrahydro[1,triazolo[4,3-a]pyridin-3-ylmethyl)amine.

  • Challenges : Competing over-alkylation is mitigated by using excess methylamine and controlled temperature.

Reductive Amination

For substrates lacking direct displacement capability, reductive amination with formaldehyde and sodium cyanoborohydride in methanol (pH 5–6) introduces the methylamine moiety.

Dihydrochloride Hydrate Formation

Salt Formation and Crystallization

The free amine is converted to its dihydrochloride salt via HCl gas or aqueous HCl treatment. Patent CN104341340B details crystallization protocols:

Condition Solvent System Yield Purity
Isopropanol, 80°C → 30°C60 mL/g78%>99%
Methanol, 60°C → -10°C2 mL/g87%98%
Ethanol + Isopropyl ether10 mL/g + 50 mL anti-solvent84%97%
  • Hydrate Control : Crystallization in aqueous-alcoholic mixtures (e.g., ethanol/water 4:1) at 0°C yields the hydrate form.

Process Optimization and Scalability

Microwave-Assisted Synthesis

Adapting methods from PMC10892893, microwave irradiation (120°C, 30 min) accelerates cyclization steps, reducing reaction times by 70% while maintaining yields >85%.

Green Chemistry Considerations

  • Solvent Selection : Ethanol and isopropanol are preferred for their low toxicity and ease of removal.

  • Catalyst-Free Conditions : Microwave-mediated reactions eliminate need for metal catalysts, enhancing sustainability.

Analytical Characterization

Critical quality attributes are verified via:

  • XRD : Peaks at 2θ = 10.9°, 15.5°, 21.6° confirm dihydrochloride crystal structure.

  • NMR : δ 3.2 ppm (s, 2H, CH₂NH₂), δ 2.8 ppm (m, 4H, tetrahydro-pyridine CH₂) .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amine dihydrochloride hydrate?

  • Methodology : Focus on reaction conditions (e.g., chlorosulfonation protocols, solvent systems) and intermediates (e.g., tert-butyl carbamate derivatives) as described in synthetic schemes for analogous triazolo-pyridazine systems . Use orthogonal purification techniques (HPLC, recrystallization) to isolate high-purity product. Validate intermediates via NMR and mass spectrometry, referencing protocols for similar heterocyclic amines .

Q. What analytical methods are recommended for characterizing purity and structural integrity?

  • Methodology : Combine HPLC with impurity profiling (e.g., tracking analogs like 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one as reference standards ). Use high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., 13C^{13}\text{C}-1H^{1}\text{H} HSQC) to resolve structural ambiguities, particularly for the dihydrochloride hydrate form .

Q. How should researchers assess the compound’s solubility and stability in aqueous buffers?

  • Methodology : Conduct pH-dependent solubility studies (pH 1–12) using shake-flask methods. For stability, employ accelerated degradation studies (40°C/75% RH) with UPLC monitoring. Compare degradation products against known triazolo-pyridinone impurities .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the compound’s mechanism of action in biological systems?

  • Methodology : Use a split-plot factorial design (e.g., randomized blocks with multiple variables: concentration gradients, cell lines, exposure times) . Incorporate docking studies (as modeled for BRD4 inhibitors ) to predict binding affinities. Validate with CRISPR-based gene silencing or competitive binding assays.

Q. How can researchers resolve contradictions in pharmacological data (e.g., varying IC50_{50} values across studies)?

  • Methodology : Apply systematic variance analysis (ANOVA) to isolate confounding factors (e.g., buffer composition, assay temperature) . Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) and reference standardized impurity profiles to rule out batch variability .

Q. What strategies are effective for studying the compound’s environmental fate and ecotoxicological impacts?

  • Methodology : Follow Project INCHEMBIOL’s framework :

  • Phase 1 : Determine physicochemical properties (logP, pKa) via shake-flask and potentiometric titration.
  • Phase 2 : Assess biodegradation (OECD 301F) and bioaccumulation in model organisms (e.g., Daphnia magna).
  • Phase 3 : Use LC-MS/MS to quantify abiotic/biotic transformation products.

Q. How to design in vivo vs. in vitro correlation studies for pharmacokinetic profiling?

  • Methodology : Implement a time-series split-plot design :

  • In vitro : Parallel artificial membrane permeability assay (PAMPA) and microsomal stability testing.
  • In vivo : Pharmacokinetic sampling (plasma, tissues) in rodent models at staggered intervals (0–24h). Use population pharmacokinetic modeling to account for inter-subject variability.

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

  • Methodology : Replicate reactions under controlled conditions (e.g., inert atmosphere, standardized reagent sources). Compare intermediates (e.g., tert-butyl carbamate derivatives ) via TLC and 19F^{19}\text{F} NMR (if applicable). Publish raw data (e.g., chromatograms, spectra) to enable meta-analysis .

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